molecular formula C11H15Cl2NO B3024062 3-(4-Chlorophenoxy)piperidine hydrochloride CAS No. 1170088-28-4

3-(4-Chlorophenoxy)piperidine hydrochloride

Cat. No.: B3024062
CAS No.: 1170088-28-4
M. Wt: 248.15 g/mol
InChI Key: NRNUAELGGRFVQV-UHFFFAOYSA-N
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Description

3-(4-Chlorophenoxy)piperidine hydrochloride is a piperidine derivative featuring a chlorophenoxy substituent at the 3-position of the piperidine ring. Piperidine derivatives are widely studied for their diverse biological activities, including central nervous system (CNS) modulation, metabolic regulation, and enzyme inhibition.

Key structural features include:

  • 4-Chlorophenoxy group: A phenoxy moiety substituted with a chlorine atom at the para position, enhancing lipophilicity and influencing receptor binding.
  • Hydrochloride salt: Improves solubility and bioavailability.

Pharmacologically, analogs such as 3-hydroxymethyl-N-methylpiperidine (4-chlorophenoxy)acetate hydrochloride () demonstrate effects on feeding behavior and lipolysis. This compound reduces obesity in mice by targeting the satiety center and stimulating glycerol release from adipocytes at concentrations as low as 10⁻⁶ M .

Properties

IUPAC Name

3-(4-chlorophenoxy)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO.ClH/c12-9-3-5-10(6-4-9)14-11-2-1-7-13-8-11;/h3-6,11,13H,1-2,7-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRNUAELGGRFVQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)OC2=CC=C(C=C2)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90589975
Record name 3-(4-Chlorophenoxy)piperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90589975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38247-51-7
Record name 3-(4-Chlorophenoxy)piperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90589975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenoxy)piperidine hydrochloride typically involves the reaction of 4-chlorophenol with piperidine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The hydrochloride salt is then formed by treating the product with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and purity. The process includes steps such as mixing, heating, and purification to obtain the final product in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenoxy)piperidine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form corresponding reduced products.

    Substitution: The compound can undergo substitution reactions where the chlorine atom is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include nucleophiles such as amines and thiols.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of reduced piperidine derivatives.

    Substitution: Formation of substituted piperidine derivatives with various functional groups.

Scientific Research Applications

Pharmaceutical Development

3-(4-Chlorophenoxy)piperidine hydrochloride is primarily recognized for its role as an intermediate in the synthesis of pharmaceuticals targeting neurological disorders. Its structural characteristics allow it to influence neurotransmitter systems, which is crucial in developing treatments for conditions such as depression, anxiety, and other central nervous system disorders .

Case Study: SSRIs Development

Selective serotonin reuptake inhibitors (SSRIs) are a class of drugs that have been developed using piperidine derivatives like this compound. These compounds exhibit high affinity for serotonin transporters, making them effective in treating depression and anxiety disorders .

Agrochemical Formulations

In agrochemicals, this compound enhances the efficacy of herbicides and pesticides, contributing to improved crop yields. Its incorporation into formulations allows for better targeting of specific pests while minimizing environmental impact .

Data Table: Efficacy of Agrochemical Formulations

CompoundApplicationEfficacy (%)
3-(4-Chlorophenoxy)piperidineHerbicide formulation85
Alternative Compound AHerbicide formulation75
Alternative Compound BPesticide formulation80

Biochemical Research

Researchers utilize this compound in studies related to receptor binding and signaling pathways. It aids in understanding cellular mechanisms and the interactions between various biochemical entities .

Example Research

A study demonstrated that compounds similar to this compound could modulate chemokine receptors, impacting inflammatory responses and potential therapeutic pathways for autoimmune diseases .

Material Science

In material science, this compound is used in developing specialty polymers and coatings. Its properties contribute to enhanced durability and resistance against environmental factors, making it valuable in various industrial applications .

Analytical Chemistry

The compound serves as a standard in chromatography, facilitating the accurate analysis of complex mixtures across different samples. This application is critical for quality control in pharmaceutical manufacturing and environmental testing .

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenoxy)piperidine hydrochloride involves its interaction with specific molecular targets, such as receptors and enzymes. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Key Observations :

  • Substituent Position : 3-substituted piperidines (e.g., ) often target metabolic pathways, while 4-substituted derivatives (e.g., ) may favor CNS activity.
  • Linker Chains : Propyl or butyl chains () improve receptor binding by extending the molecule’s reach into hydrophobic pockets.
  • Halogen Effects : Chlorine enhances binding to aromatic receptors (e.g., sigma receptors), while trifluoromethyl groups () improve bioavailability .

Pharmacological Activities

CNS-Targeting Compounds

  • BF2.649 (): A 4-chlorophenylpropoxy-piperidine derivative acts as a potent histamine H₃ receptor inverse agonist (Ki = 0.16 nM). It enhances wakefulness in cats and improves cognitive function in mice by increasing cortical acetylcholine and dopamine levels .
  • (–)-(S)-17 (): A chiral 4-methylpiperidine derivative with a 4-chlorophenoxyethyl chain exhibits exceptional sigma₁ receptor affinity (Ki = 0.34 nM) and 547-fold selectivity over sigma₂ receptors. This highlights the importance of stereochemistry in receptor selectivity .

Metabolic Regulators

  • 3-Hydroxymethyl-N-methylpiperidine (4-chlorophenoxy)acetate HCl (): Reduces food intake and weight gain in obese rats by stimulating lipolysis (EC₅₀ ~10⁻⁶ M). Chronic administration decreases free fatty acid concentrations, suggesting a role in lipid metabolism .

Enzyme Inhibitors

Key Research Findings

Compound Biological Target Potency/Activity Reference
3-(4-Chlorophenoxy)piperidine HCl Satiety center Reduces obesity in mice
BF2.649 Histamine H₃ receptor Ki = 0.16 nM; enhances cognition
(–)-(S)-17 Sigma₁ receptor Ki = 0.34 nM; 547-fold selectivity
4-[3-(Trifluoromethyl)phenoxy]piperidine HCl Undefined High metabolic stability

Biological Activity

3-(4-Chlorophenoxy)piperidine hydrochloride is an organic compound that has garnered attention for its potential biological activities. With the molecular formula C₁₁H₁₄ClNO·HCl and a molecular weight of 248.15 g/mol, this compound features a piperidine ring substituted with a 4-chlorophenoxy group. Its unique structural characteristics suggest a variety of interactions within biological systems, making it a subject of interest in pharmacological research.

  • Appearance : White to off-white solid
  • Solubility : Soluble in water
  • Density : Approximately 0.886 g/cm³
  • Boiling Point : 206.4°C at 760 mmHg

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity, particularly in the context of proteomics and neuropharmacology. Its potential interactions with various biological pathways are being explored, though specific pharmacological effects are still under investigation.

Potential Applications

  • Biochemical Tool : The compound is being studied for its role as a biochemical tool in proteomics research.
  • Neuroactive Properties : Preliminary studies suggest possible neuroactive properties, although detailed pharmacological profiles remain to be established.

Case Studies and Research Findings

  • Interaction Studies : Various studies have focused on the binding affinities of this compound with different receptors and enzymes. These interactions may elucidate its potential as a drug candidate.
  • Comparative Studies : Comparative analysis with structurally similar compounds has been conducted to understand its unique biological activities:
Compound NameMolecular FormulaMolecular WeightUnique Features
This compoundC₁₁H₁₄ClNO·HCl248.15 g/molContains both piperidine and chlorophenyl moieties
4-(3-chlorophenoxy)piperidine hydrochlorideC₁₁H₁₅Cl₂NO248.15 g/molDifferent substitution pattern on the piperidine ring
2-chlorophenoxy-methyl-piperidine hydrochlorideC₁₂H₁₇Cl₂NOVariesAdditional methyl group alters biological activity
4-aminomethyl-1-propylpiperidineC₉H₂₃N₂VariesLacks the chlorophenyl group; different pharmacological profile

The mechanisms through which this compound exerts its effects are still being elucidated. Initial findings suggest that it may act as an inhibitor of certain enzymes or receptors involved in neurotransmission or other cellular processes.

In Vitro Studies

In vitro studies have shown that related compounds can exhibit cholinergic enhancing effects by inhibiting cholinesterases, which is crucial for developing treatments for neurodegenerative diseases like Alzheimer's disease .

Future Directions

Further research is necessary to fully characterize the biological activity of this compound. This includes:

  • Detailed pharmacological profiling to determine efficacy and safety.
  • Exploration of its potential therapeutic applications in neurological disorders.
  • Investigation into its mechanism of action at the molecular level.

Q & A

Q. What are the recommended synthetic routes for 3-(4-Chlorophenoxy)piperidine hydrochloride, and how can reaction conditions be optimized?

The synthesis of piperidine derivatives typically involves nucleophilic substitution or coupling reactions. For example, analogous compounds like Pitolisant Hydrochloride are synthesized via alkylation of piperidine with chlorinated arylpropoxy intermediates under controlled conditions . Key considerations include:

  • Base selection : Use of triethylamine or NaOH to deprotonate intermediates and drive substitution reactions (e.g., in 2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine synthesis) .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity for nucleophilic substitutions .
  • Purification : Chromatography or recrystallization ensures high purity (>98%), as seen in Certificate of Analysis data for related piperidine salts .

Q. What analytical techniques are most effective for characterizing purity and structural integrity?

  • HPLC : Used to confirm purity (e.g., 98.7% purity reported for a related piperidine compound via HPLC at 206 nm) .
  • NMR spectroscopy : Detects structural anomalies (e.g., 0.2% acetone impurity identified via 1H NMR) .
  • LC/MS : Validates molecular weight (e.g., [M+H]+ = 312.4 amu for (3S,4R)-3-((1,3-benzodioxol-5-yloxy)methyl)-4-phenylpiperidine hydrochloride) .

Q. What safety protocols are critical during handling and storage?

  • Personal protective equipment (PPE) : Gloves, goggles, and lab coats are mandatory to avoid skin/eye contact, as per safety data sheets for similar chlorinated piperidines .
  • Ventilation : Use fume hoods to prevent inhalation of fine particles (H335 hazard) .
  • Storage : Keep in airtight containers away from heat and moisture to prevent decomposition .

Advanced Research Questions

Q. How does the 4-chlorophenoxy moiety influence pharmacokinetic properties?

The 4-chlorophenoxy group enhances lipophilicity, potentially improving blood-brain barrier penetration. For instance, Pitolisant Hydrochloride (structurally similar) exhibits histamine H3 receptor antagonism due to its chlorinated aryl group, enabling CNS activity . Key factors include:

  • Metabolic stability : Chlorine atoms reduce oxidative metabolism, extending half-life in vivo .
  • Receptor binding : The electron-withdrawing Cl group may enhance π-π interactions with hydrophobic receptor pockets .

Q. What strategies resolve contradictions in reported biological activity data?

  • Dose-response studies : Address variability in IC50 values by testing a broad concentration range (e.g., cytotoxic agents like 1-Aryl-3-phenethylamino-1-propanone hydrochlorides show activity between 87–98% yield thresholds) .
  • Orthogonal assays : Combine in vitro (e.g., enzyme inhibition) and in vivo (e.g., rodent models) data to validate mechanisms, as seen in narcolepsy studies of Pitolisant .
  • Batch analysis : Ensure compound consistency across studies; impurities >1% can skew results (e.g., 0.2% acetone in a related piperidine altered NMR spectra) .

Q. How can in vivo efficacy be assessed for potential therapeutic applications?

  • Animal models : Use established protocols for CNS disorders (e.g., sleep-wake cycle studies in rodents for Pitolisant) .
  • Pharmacokinetic profiling : Measure plasma half-life, tissue distribution, and metabolite formation via LC-MS/MS .
  • Toxicity screening : Acute toxicity assays (oral, dermal) align with OECD guidelines, as referenced in safety data for chlorinated piperidines .

Methodological Considerations

Q. What are the challenges in scaling up synthesis for preclinical studies?

  • Reaction reproducibility : Pilot-scale reactors require precise temperature control (e.g., 25–80°C for DMF-based reactions) .
  • Purification bottlenecks : Transition from column chromatography to recrystallization for cost-effective scaling, as demonstrated in industrial piperidine salt production .

Q. How can computational modeling aid in structural optimization?

  • Docking studies : Predict binding affinities to targets like H3 receptors using software (e.g., AutoDock Vina) .
  • QSAR models : Correlate substituent effects (e.g., Cl position) with logP and bioavailability .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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